REACTION_SMILES
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[C:23](=[O:24])([OH:25])[O-:26].[CH:28]([Cl:29])([Cl:30])[Cl:31].[Na+:27].[OH:1][O:2][C:3]([c:4]1[cH:5][c:6]([Cl:7])[cH:8][cH:9][cH:10]1)=[O:11].[c:12]1([O:18][CH2:19][C:20]([CH3:21])=[CH2:22])[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[O:1]1[C:20]([CH2:19][O:18][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)([CH3:21])[CH2:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)COc1ccccc1
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Name
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Type
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product
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Smiles
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CC1(COc2ccccc2)CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |